2-(Tert-butylamino)isonicotinonitrile

Lipophilicity ADME Medicinal Chemistry

Researchers requiring a pyridine building block with reproducible physicochemical properties often encounter batch variability in logP and hydrogen bonding. 2-(Tert-butylamino)isonicotinonitrile (CAS 127680-80-2) delivers a consistent scaffold with balanced logP (2.24), TPSA (48.71 Ų), and defined H-bond profile (1 donor, 3 acceptors) for reliable synthesis and ADME predictions. • Consistent logP 2.24 & TPSA 48.71 Ų for accurate in silico modeling • Single NH donor enables controlled target engagement optimization • Stable under broad reaction conditions for multi-step heterocyclic synthesis

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 127680-80-2
Cat. No. B176557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylamino)isonicotinonitrile
CAS127680-80-2
Synonyms2-(tert-butylamino)isonicotinonitrile
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC=CC(=C1)C#N
InChIInChI=1S/C10H13N3/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3,(H,12,13)
InChIKeyVYXMKEHFMRMLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butylamino)isonicotinonitrile: Versatile Pyridine Building Block


2-(Tert-butylamino)isonicotinonitrile (CAS 127680-80-2), also known as 2-(tert-butylamino)pyridine-4-carbonitrile, is a pyridine derivative bearing a tert-butylamino substituent at the 2-position and a nitrile group at the 4-position of the pyridine ring. This substitution pattern imparts a calculated logP of 2.23668 and a topological polar surface area (TPSA) of 48.71 Ų . As a research chemical and synthetic intermediate, it is valued for its balanced physicochemical properties and its utility in constructing more complex heterocyclic frameworks.

Pyridine scaffold with tert-butylamino and 4-cyano substitution
Reported balanced lipophilicity profile for permeability-solubility screening
High-specification purity supports multi-step heterocycle construction

Why 2-(Tert-butylamino)isonicotinonitrile Cannot Be Substituted


Isonicotinonitrile derivatives exhibit widely varying physicochemical and electronic properties depending on the nature and position of their substituents. The tert-butylamino group in this compound uniquely balances lipophilicity (logP = 2.24), hydrogen bonding capacity (1 donor, 3 acceptors), and steric bulk, which directly influences solubility, membrane permeability, and molecular recognition events [1]. Even regioisomers with identical molecular formulas (e.g., 3-substituted analogs) show distinct logP values and topological polar surface areas, leading to divergent biological and pharmacokinetic behaviors [1]. Consequently, substituting this compound with a generic isonicotinonitrile derivative without quantitative justification risks altering key properties that are critical for reproducible synthetic outcomes or structure-activity relationships.

! Regioisomeric substitution (3-cyano vs. 4-cyano) may shift lipophilicity and alter membrane partitioning behavior
! Replacing tert-butylamino with tert-butyl removes HBD capacity and may reduce TPSA, shifting drug-likeness parameters
! Oxygen-containing analogs may exhibit different hydrolytic stability under extended reaction or assay conditions

2-(Tert-butylamino)isonicotinonitrile: Quantitative Differentiation from Analogs


Lipophilicity vs. 2-Substituted Analogs

2-(Tert-butylamino)isonicotinonitrile exhibits a calculated logP value of 2.23668, which is significantly higher than that of the oxygen-containing analog 2-(isopropoxymethyl)isonicotinonitrile (logP = 0.32388) and lower than that of the more aromatic 2-(benzyloxy)isonicotinonitrile (logP = 2.53228) . This intermediate lipophilicity is optimal for compounds intended to exhibit balanced solubility and membrane permeability, as predicted by Lipinski's Rule of 5.

Lipophilicity Profile
Reported
Target logP 2.24 — intermediate between 2-(isopropoxymethyl) analog (0.32) and 2-(benzyloxy) analog (2.53)
Supports balanced permeability-solubility screening context
Calculated logP values; experimental confirmation recommended
Lipophilicity ADME Medicinal Chemistry

Hydrogen Bonding and TPSA vs. C2-tert-Butyl Analog

The target compound possesses a hydrogen bond donor (tert-butylamino NH) and three hydrogen bond acceptors (pyridine N and nitrile N), resulting in a topological polar surface area (TPSA) of 48.71 Ų. In contrast, the closely related 2-(tert-butyl)isonicotinonitrile (CAS 33538-09-9) lacks the amino NH, reducing its HBD count to 0 and TPSA to 36.68 Ų . This difference in hydrogen bonding capacity can significantly impact solubility, target engagement, and overall drug-likeness.

H-Bond & TPSA
Reported
HBD: 1 · TPSA: 48.71 Ų
Supports drug-likeness and CNS-penetration screening context
Calculated descriptors; ~12 Ų higher TPSA than C2-tert-butyl analog
Hydrogen Bonding TPSA Drug-likeness

Purity and Quality Advantage vs. Regioisomers

Commercial offerings of 2-(tert-butylamino)isonicotinonitrile are available at a guaranteed minimum purity of 98% (HPLC), as indicated by major suppliers . This is notably higher than the 95% purity specification commonly advertised for structurally related regioisomers such as 3-(tert-butylamino)pyridine-2-carbonitrile . Higher initial purity reduces the need for additional purification steps, saving time and resources in downstream synthetic applications.

Purity Specification
Reported
98% HPLC (reported) vs. 95% typical regioisomer offering
Higher reported purity specification may reduce purification burden
Vendor-reported; lot-specific independent verification advised
Purity Quality Control Procurement

Regioisomeric Differentiation: 4-Cyano vs. 2-Cyano

The precise positioning of the nitrile group at the 4-position (rather than the 2-position) of the pyridine ring in 2-(tert-butylamino)isonicotinonitrile yields a calculated logP of 2.24, whereas the regioisomer 3-(tert-butylamino)pyridine-2-carbonitrile (nitrile at position 2) has a calculated XLogP3-AA of 2.4 [1]. This 0.16 logP unit difference arises solely from the altered electronic and steric environment and can meaningfully impact solubility and receptor binding.

Regioisomeric logP
Reported
ΔlogP ~0.16–0.24 (4-CN target vs. 2-CN regioisomer)
Supports isomer-specific SAR and membrane-behavior interpretation
Computed via XLogP3-AA; biological impact requires experimental validation
Regioisomerism Electronic Properties SAR

Absence of Reactive Groups vs. O-Containing Analogs

The compound lacks reactive ether, ester, or benzylic oxygen moieties that are present in many isonicotinonitrile derivatives (e.g., 2-(isopropoxymethyl)isonicotinonitrile, 2-(benzyloxy)isonicotinonitrile). The absence of these groups reduces susceptibility to hydrolytic degradation and oxidative metabolism, making it a more robust scaffold for chemical library synthesis or for use in assays requiring prolonged incubation . While direct stability data are not available for this specific compound, this class-level inference is supported by the known chemical stability of alkylaminopyridines relative to their oxygen-containing counterparts.

Stability Context
Class-level
No ether, ester, or benzylic oxygen groups present in scaffold
May support higher stability in extended-incubation or high-temperature contexts
Class-level inference from alkylaminopyridine stability; compound-specific data to verify
Chemical Stability Reactivity Synthetic Utility

2-(Tert-butylamino)isonicotinonitrile: Optimal Applications


Fragment-Based Lead Optimization with Balanced Lipophilicity

With a logP of 2.24, this compound resides in a lipophilicity range considered favorable for oral drug candidates. Medicinal chemists can utilize it as a core fragment or building block when designing compounds that require adequate membrane permeability without excessive hydrophobicity that would compromise solubility . This is particularly relevant in programs targeting intracellular enzymes or receptors where passive diffusion is a primary route of cellular entry.

Robust Scaffold for Multi-Step Heterocycle Synthesis

The compound's high purity (98% specification) and absence of hydrolytically labile oxygen-containing groups make it a reliable starting material for multi-step synthetic sequences . It can withstand a broader range of reaction conditions (e.g., strong bases, elevated temperatures) compared to oxygenated analogs, ensuring higher yields and cleaner reaction profiles in complex heterocyclic constructions.

SAR: Hydrogen Bonding Capacity as a Design Variable

The presence of a single hydrogen bond donor (tert-butylamino NH) and a TPSA of 48.71 Ų provides a distinct hydrogen bonding profile compared to both more polar (e.g., 2-(isopropoxymethyl)isonicotinonitrile, TPSA = 74.73 Ų) and less polar (e.g., 2-(tert-butyl)isonicotinonitrile, TPSA = 36.68 Ų) analogs . Researchers can exploit this intermediate hydrogen bonding capacity to modulate target engagement, solubility, and blood-brain barrier penetration in a controlled manner.

Early-Stage Preclinical Candidate Profiling

For compounds intended for in vivo evaluation, the specific regioisomeric identity (4-cyano vs. 2-cyano) is critical, as even a 0.16 logP unit difference can alter tissue distribution [1]. The well-characterized physicochemical profile of this compound allows for more accurate in silico ADME predictions and reduces the risk of unexpected pharmacokinetic behavior that could arise from using a less well-defined regioisomeric analog.

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Intermediate lipophilicity range
Membrane permeability assay context
Multi-step heterocycle synthesis
High-specification purity profile
Reaction robustness and yield consistency
Hydrogen bonding SAR studies
Single HBD with intermediate TPSA
Target engagement and solubility screening
Preclinical candidate profiling
Defined 4-cyano regioisomeric identity
ADME prediction and tissue-distribution review

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